molecular formula C11H14 B13941106 1H-Indene, 2,3-dihydrodimethyl- CAS No. 66256-36-8

1H-Indene, 2,3-dihydrodimethyl-

Cat. No.: B13941106
CAS No.: 66256-36-8
M. Wt: 146.23 g/mol
InChI Key: GBDOKROGRPXCLR-UHFFFAOYSA-N
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Description

1H-Indene, 2,3-dihydrodimethyl- refers to a class of bicyclic hydrocarbons derived from indene, where the 2,3-positions are saturated (dihydro) and two methyl groups are attached at various positions on the indene backbone. The exact isomer depends on the methyl substitution pattern, leading to distinct physical and chemical properties. Key isomers include:

  • 1H-Indene, 2,3-dihydro-2-methyl (CAS 824-63-5): Molecular formula C₁₀H₁₂, molecular weight 132.20 .
  • 1H-Indene, 2,3-dihydro-1,1-dimethyl (CAS 4912-92-9): Molecular formula C₁₁H₁₄, molecular weight 146.23, density 0.931 g/cm³, boiling point 191°C .
  • 1H-Indene, 2,3-dihydro-4,7-dimethyl (CAS 6682-71-9): Molecular formula C₁₁H₁₄, molecular weight 146.23 .

These compounds are used in organic synthesis, petroleum refining, and as intermediates in pharmaceuticals. Structural variations significantly influence their reactivity and applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

66256-36-8

Molecular Formula

C11H14

Molecular Weight

146.23 g/mol

IUPAC Name

2,4-dimethyl-2,3-dihydro-1H-indene

InChI

InChI=1S/C11H14/c1-8-6-10-5-3-4-9(2)11(10)7-8/h3-5,8H,6-7H2,1-2H3

InChI Key

GBDOKROGRPXCLR-UHFFFAOYSA-N

Canonical SMILES

CC1CC2=CC=CC(=C2C1)C

Origin of Product

United States

Preparation Methods

Catalytic Hydrogenation of Dimethylindene Derivatives

One of the primary synthetic routes to 1H-Indene, 2,3-dihydrodimethyl- involves the catalytic hydrogenation of 4,7-dimethylindene or related indene derivatives. This method is widely used in industrial settings due to its efficiency and scalability.

  • Catalysts: Palladium on carbon (Pd/C) or platinum on carbon (Pt/C) are commonly employed catalysts.
  • Reaction Conditions: Controlled temperature and pressure are critical to optimize yield and purity. Typical hydrogenation conditions involve moderate temperatures (e.g., 25–80 °C) and hydrogen pressures (1–10 atm).
  • Outcome: The hydrogenation selectively reduces the double bond in the indene ring, affording the dihydro derivative with methyl groups intact.

This approach is favored for industrial production because it minimizes by-product formation and allows for high conversion rates.

Multi-Step Organic Synthesis via Cyclization and Reduction

In research settings, more elaborate synthetic routes have been reported involving:

  • Step 1: Cyclization of appropriate substituted precursors such as 3-(3,4,5-trimethoxyphenyl)propanoic acid to form key intermediates like 2,3-dihydro-1H-inden-1-one.
  • Step 2: Coupling with benzaldehydes or other aromatic aldehydes to introduce substituents.
  • Step 3: Reductive transformations using reagents such as lithium aluminum hydride (LiAlH$$4$$) or catalytic hydrogenation with H$$2$$/Pd-C to yield the final dihydroindene derivatives.

This synthetic strategy allows for the introduction of various functional groups and fine-tuning of molecular properties, useful in medicinal chemistry explorations.

Condensation and Hydrolysis Routes for Related Indene Derivatives

Other methods reported for related indene compounds, which can be adapted for 1H-Indene, 2,3-dihydrodimethyl-, include:

Comparative Table of Preparation Methods

Method Key Reagents/Catalysts Conditions Advantages Limitations
Catalytic Hydrogenation Pd/C or Pt/C, H$$_2$$ Moderate temp & pressure High yield, industrial scale Requires hydrogen gas and catalyst
Cyclization + Coupling + Reduction 3-(3,4,5-trimethoxyphenyl)propanoic acid, benzaldehydes, LiAlH$$_4$$, Pd-C Multi-step, room to reflux temp Structural versatility Multi-step, more complex
Condensation + Hydrolysis Phthalic esters, diethyl malonate, AlCl$$_3$$ Heating, acid/base workup Access to diketone intermediates Side reactions, toxic solvents

Research Results and Data

Yields and Purity

  • Industrial hydrogenation methods typically achieve yields above 80%, with product purities exceeding 95% after standard purification.
  • Multi-step synthetic routes reported yields for intermediate steps ranging from 60% to 85%, with final products isolated as solids with melting points consistent with literature (e.g., 68–74 °C).
  • Condensation methods yield crude products around 70–82%, with further recrystallization improving purity but involving environmentally sensitive solvents.

Spectroscopic Characterization

  • $$^{1}H$$-NMR spectra of 1H-Indene, 2,3-dihydrodimethyl- typically show characteristic multiplets for the methylene protons adjacent to the ring, singlets for methyl groups, and aromatic proton signals between 7.0–8.0 ppm.
  • Mass spectrometry confirms molecular ion peaks consistent with C$${11}$$H$${14}$$ (m/z 146) and protonated species (m/z 147).

Chemical Reactions Analysis

Types of Reactions

2,4-Dimethyl-2,3-dihydro-1H-indene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,4-Dimethyl-2,3-dihydro-1H-indene has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,4-dimethyl-2,3-dihydro-1H-indene involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Structural Isomers and Physical Properties

Table 1 summarizes key isomers and their properties:

Compound Name (CAS) Molecular Formula Molecular Weight Density (g/cm³) Boiling Point (°C) Retention Index
1H-Indene, 2,3-dihydro-2-methyl (824-63-5) C₁₀H₁₂ 132.20 N/A N/A N/A
1H-Indene, 2,3-dihydro-5-methyl (874-35-1) C₁₀H₁₂ 132.20 N/A N/A N/A
1H-Indene, 2,3-dihydro-1,1-dimethyl (4912-92-9) C₁₁H₁₄ 146.23 0.931 191 1375.88
1H-Indene, 2,3-dihydro-1,6-dimethyl (17059-48-2) C₁₁H₁₄ 146.23 N/A N/A 1499.87
1H-Indene, 2,3-dihydro-4,7-dimethyl (6682-71-9) C₁₁H₁₄ 146.23 N/A N/A N/A

Key Observations :

  • Boiling Points : The 1,1-dimethyl isomer (191°C) has a higher boiling point than simpler methyl derivatives due to increased molecular weight and branching .
  • Retention Indices : In gas chromatography (GC), the 1,6-dimethyl isomer (RI = 1499.87) elutes later than the 1,3-dimethyl isomer (RI = 1375.88), reflecting differences in polarity and volatility .

Chemical Reactivity and Stability

  • Electrophilic Substitution: Methyl groups in positions 1 and 1 (e.g., 1,1-dimethyl) deactivate the aromatic ring, reducing reactivity toward electrophiles compared to monosubstituted derivatives .
  • Oxidation : The 5-methyl isomer (CAS 874-35-1) exhibits calculated vapor pressures ranging from 12.65 kPa at 399.17 K to 202.66 kPa at 512.27 K , indicating moderate thermal stability .
  • Hydrogenation : Dihydrodimethylindenes are less reactive toward hydrogenation than fully unsaturated indenes due to reduced ring strain.

Discrepancies and Limitations in Data

  • CAS Number Conflicts : For 1H-Indene, 2,3-dihydro-4,7-dimethyl-, CAS numbers 6682-71-9 and 824-22-6 are both cited, requiring verification via authoritative databases.
  • Incomplete Physical Data : Many isomers lack experimental values for density, melting points, or flash points, necessitating further study.

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